Tert-butyl 3-(1-aminocyclopropyl)pyrrolidine-1-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-(1-aminocyclopropyl)pyrrolidine-1-carboxylate hydrochloride is a synthetic organic compound with the molecular formula C12H23ClN2O2. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(1-aminocyclopropyl)pyrrolidine-1-carboxylate hydrochloride typically involves the following steps:
-
Formation of the Pyrrolidine Ring: : The initial step involves the cyclization of a suitable precursor to form the pyrrolidine ring. This can be achieved through various cyclization reactions, often using amines and aldehydes or ketones under acidic or basic conditions.
-
Introduction of the Cyclopropyl Group: : The cyclopropyl group is introduced via a cyclopropanation reaction. This can be done using reagents such as diazomethane or Simmons-Smith reagents (iodomethylzinc iodide).
-
Protection of the Amino Group: : The amino group is protected using tert-butyl chloroformate to form the tert-butyl carbamate.
-
Formation of the Hydrochloride Salt: : Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, typically at the amino group or the cyclopropyl ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
-
Reduction: : Reduction reactions can be performed on the carbonyl group or the cyclopropyl ring using reagents such as lithium aluminum hydride or sodium borohydride.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the amino group. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Formation of N-oxides or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or carbamates.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 3-(1-aminocyclopropyl)pyrrolidine-1-carboxylate hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is used to study the effects of cyclopropyl and pyrrolidine groups on biological activity. It can serve as a model compound for the development of new drugs and bioactive molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may be used as a precursor for the synthesis of pharmaceutical agents targeting specific biological pathways.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and intermediates. Its reactivity and structural features make it valuable for the synthesis of high-value products.
Mechanism of Action
The mechanism of action of tert-butyl 3-(1-aminocyclopropyl)pyrrolidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The cyclopropyl and pyrrolidine groups can interact with enzymes and receptors, modulating their activity. The compound may act as an inhibitor or activator of specific pathways, depending on its structure and the target molecule.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-(cyclopropylamino)piperidine-1-carboxylate: Similar in structure but with a piperidine ring instead of a pyrrolidine ring.
1-tert-Butyl-3-pyrrolidinamine: Lacks the cyclopropyl group and the carboxylate moiety.
Uniqueness
Tert-butyl 3-(1-aminocyclopropyl)pyrrolidine-1-carboxylate hydrochloride is unique due to the presence of both the cyclopropyl and pyrrolidine groups, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
tert-butyl 3-(1-aminocyclopropyl)pyrrolidine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2.ClH/c1-11(2,3)16-10(15)14-7-4-9(8-14)12(13)5-6-12;/h9H,4-8,13H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGMJKGNGMBOCSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2(CC2)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.